molecular formula C8H3NO2S B13701606 2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile

2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile

Cat. No.: B13701606
M. Wt: 177.18 g/mol
InChI Key: ZRXHVSAISZJSOM-UHFFFAOYSA-N
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Description

2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile is an organic compound with the molecular formula C₈H₃NO₂S It is a derivative of benzo[d][1,3]dioxole, featuring a thioxo group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile typically involves the reaction of benzo[d][1,3]dioxole derivatives with sulfur-containing reagents. One common method includes the use of thionyl chloride (SOCl₂) and potassium thiocyanate (KSCN) under controlled conditions to introduce the thioxo group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the carbonitrile group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d][1,3]dioxole-2-thione
  • Benzo[d][1,3]dioxole-5-carbaldehyde
  • Benzo[d][1,3]dioxole-5-carboxylate

Uniqueness

2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile is unique due to the presence of both a thioxo group and a carbonitrile group, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a broader range of synthetic and application possibilities .

Biological Activity

2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound this compound features a unique structure that includes a benzodioxole core, which is known for its versatility in drug development. The synthesis of this compound typically involves the reaction of benzodioxole derivatives with carbonitrile precursors under specific conditions to yield the desired thioxo-substituted product.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound and its derivatives:

  • Antidiabetic Activity : Compounds related to benzodioxoles have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. For instance, derivatives exhibited IC50 values as low as 0.68 µM, indicating potent antidiabetic potential .
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that certain derivatives possess cytotoxic effects on various cancer cell lines, with IC50 values ranging from 26 to 65 µM, suggesting their potential as anticancer agents .
  • Antimicrobial Properties : Some derivatives have displayed antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment .

Case Studies and Research Findings

Recent research has provided insights into the specific effects and mechanisms of action of this compound:

  • Antidiabetic Efficacy : A study evaluated the effects of a derivative on streptozotocin-induced diabetic mice, revealing a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment with the compound . This suggests significant potential for managing diabetes.
  • Cytotoxicity Assessment : In vitro assays using MTS assays indicated that while some derivatives were cytotoxic to cancer cells, they exhibited negligible effects on normal cell lines (IC50 > 150 µM), highlighting their selective action and safety profile .
  • Mechanistic Studies : Molecular docking studies have been employed to understand the interaction between these compounds and their biological targets. This approach helps identify the binding affinity and possible mechanisms through which these compounds exert their effects .

Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity IC50 Value (µM) Tested Cell Lines/Models Reference
α-Amylase Inhibition0.68 - 0.85In vitro assays
Cytotoxicity26 - 65Cancer cell lines (various types)
Blood Glucose ReductionN/AStreptozotocin-induced diabetic mice
Antimicrobial ActivityN/ABacterial and fungal strains

Properties

Molecular Formula

C8H3NO2S

Molecular Weight

177.18 g/mol

IUPAC Name

2-sulfanylidene-1,3-benzodioxole-5-carbonitrile

InChI

InChI=1S/C8H3NO2S/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-3H

InChI Key

ZRXHVSAISZJSOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)OC(=S)O2

Origin of Product

United States

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